molecular formula C8H8N2 B11924085 Indolizin-5-amine

Indolizin-5-amine

Cat. No.: B11924085
M. Wt: 132.16 g/mol
InChI Key: SCOOTROQJFWIIB-UHFFFAOYSA-N
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Description

Indolizin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Synthetic Routes and Reaction Conditions:

    Classical Methods: Traditional methods for synthesizing indolizines, including this compound, often involve the use of pyridine or pyrrole scaffolds.

    Modern Approaches: Recent advancements have introduced transition metal-catalyzed reactions and oxidative coupling strategies.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has improved the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the indolizine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.

Major Products:

Scientific Research Applications

Indolizin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indolizin-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, which imparts different chemical properties.

    Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused ring system present in indolizine.

    Quinoline: Quinoline has a similar fused ring structure but contains a nitrogen atom in a different position.

Uniqueness of Indolizin-5-amine:

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

indolizin-5-amine

InChI

InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2

InChI Key

SCOOTROQJFWIIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C(=C1)N

Origin of Product

United States

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